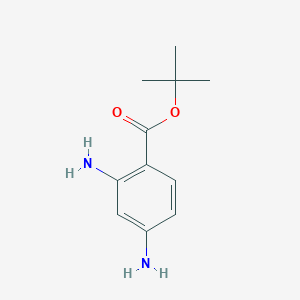

Tert-butyl 2,4-diaminobenzoate

CAS No.:

Cat. No.: VC13084900

Molecular Formula: C11H16N2O2

Molecular Weight: 208.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H16N2O2 |

|---|---|

| Molecular Weight | 208.26 g/mol |

| IUPAC Name | tert-butyl 2,4-diaminobenzoate |

| Standard InChI | InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)8-5-4-7(12)6-9(8)13/h4-6H,12-13H2,1-3H3 |

| Standard InChI Key | CBCGTZYZXJLZFB-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)C1=C(C=C(C=C1)N)N |

| Canonical SMILES | CC(C)(C)OC(=O)C1=C(C=C(C=C1)N)N |

Introduction

Molecular and Structural Characteristics

Chemical Identity and Formula

Tert-butyl 2,4-diaminobenzoate is an aromatic ester with the molecular formula C₁₁H₁₆N₂O₂ and a molecular weight of 208.3 g/mol. The compound features:

-

A benzene ring substituted with amino groups at the 2- and **4-**positions.

-

A tert-butyl ester group (-OC(O)C(CH₃)₃) at the **1-**position of the ring.

The tert-butyl group confers steric bulk and electron-donating effects, influencing the compound’s solubility and reactivity.

Physicochemical Properties

Key properties include:

| Property | Value/Description |

|---|---|

| Purity | ≥95% (typical commercial grade) |

| Solubility | Soluble in polar aprotic solvents (e.g., DMF, DMSO); limited water solubility |

| Stability | Stable under inert atmospheric conditions; sensitive to strong acids/bases |

Synthesis and Manufacturing

Synthetic Routes

The synthesis of tert-butyl 2,4-diaminobenzoate typically involves esterification of 2,4-diaminobenzoic acid with tert-butanol under acidic conditions. A common methodology includes:

-

Acid-Catalyzed Esterification: Reacting 2,4-diaminobenzoic acid with excess tert-butanol in the presence of concentrated sulfuric acid or HCl gas.

-

Purification: Isolation via recrystallization or column chromatography to achieve high purity.

Reaction Scheme:

Industrial Production Considerations

Industrial-scale synthesis prioritizes:

-

Cost Efficiency: Use of recyclable solvents (e.g., 1,4-dioxane) and catalytic acid systems.

-

Safety Protocols: Handling corrosive acids and volatile reagents under controlled conditions.

Applications in Scientific Research

Pharmaceutical Intermediate

The compound’s diamino and ester functionalities make it a key precursor in synthesizing:

-

Anticancer Agents: As a building block for kinase inhibitors targeting aberrant cell signaling.

-

Antimicrobials: Functionalization to create quaternary ammonium derivatives with enhanced bioactivity.

Materials Science

-

Polymer Chemistry: Incorporation into polyamide backbones to enhance thermal stability and mechanical properties.

-

Coordination Complexes: Chelation with transition metals (e.g., Cu²⁺, Fe³⁺) for catalytic applications.

Comparative Analysis with Analogous Compounds

tert-Butyl 2,4-Dinitrobenzoate

-

Structural Difference: Nitro (-NO₂) groups replace amino (-NH₂) groups at positions 2 and 4.

-

Reactivity: Nitro groups act as electron-withdrawing substituents, reducing electrophilic substitution rates compared to the diamino derivative.

tert-Butyl 3,5-Diaminobenzoate

-

Positional Isomerism: Amino groups at 3- and **5-**positions alter electronic distribution.

-

Applications: Less steric hindrance facilitates use in dendritic polymer synthesis.

Future Research Directions

-

Structure-Activity Relationships (SAR): Systematic modification of amino and ester groups to optimize pharmacological profiles.

-

Green Synthesis: Developing solvent-free or biocatalytic routes to improve sustainability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume